2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
CAS No.:
Cat. No.: VC14547277
Molecular Formula: C26H43NO5
Molecular Weight: 453.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H43NO5 |
|---|---|
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25+,26-/m1/s1/i8D2,12D2 |
| Standard InChI Key | GHCZAUBVMUEKKP-IAJLHXEISA-N |
| Isomeric SMILES | [2H]C1(C[C@]2([C@H](C[C@@H](C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
| Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Introduction
Key Features:
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Deuterium Labeling: The presence of deuterium isotopes (heavy hydrogen) enhances the stability of the molecule and allows for tracking in metabolic studies.
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Hydroxyl Groups: These groups contribute to the molecule's polarity and potential for hydrogen bonding.
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Aminoacetic Acid Moiety: This functional group is critical for potential biological activity or conjugation with other molecules.
Pharmacological Applications
The compound's steroidal structure suggests potential roles in:
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Hormone replacement therapies.
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Anti-inflammatory treatments due to its structural similarity to corticosteroids.
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Metabolic studies using deuterium-labeled compounds to trace biochemical pathways.
Research Applications
The deuterium labeling makes this compound valuable in:
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Metabolic Studies: Deuterium acts as a tracer in mass spectrometry to study drug metabolism or biochemical processes.
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Structural Biology: The compound can be used to investigate receptor-ligand interactions due to its stereospecific configuration.
Stereochemistry
The stereochemistry of the compound is highly defined:
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The configuration (3R,5S,7S,10S,13R,17R) indicates precise spatial arrangements critical for biological activity.
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Such stereochemical specificity suggests that the compound may interact selectively with enzymes or receptors.
Comparison with Similar Compounds
| Property | This Compound | Similar Steroid Derivatives |
|---|---|---|
| Isotopic Labeling | Contains deuterium (D) for enhanced stability and tracing | Typically lacks isotopic labeling |
| Functional Groups | Hydroxyl groups at specific positions; aminoacetic acid moiety | Often lacks aminoacetic acid moiety |
| Stereochemistry | Highly specific stereochemical configuration | May have racemic mixtures |
| Applications | Metabolic studies; receptor binding; pharmacological investigations | Primarily used in hormone therapies |
Analytical Data
Although specific analytical data for this compound was not provided in the sources reviewed:
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Techniques such as NMR spectroscopy, particularly deuterium NMR, would confirm isotopic labeling.
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns.
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X-ray crystallography could elucidate its three-dimensional structure.
Challenges in Synthesis
Synthesizing such a complex molecule involves:
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Achieving stereochemical purity through asymmetric synthesis or chiral catalysis.
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Incorporating deuterium atoms selectively without disrupting other functional groups.
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Protecting hydroxyl groups during intermediate steps.
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